molecular formula C7H7N3O B1604642 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one CAS No. 50339-06-5

1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one

Cat. No. B1604642
CAS RN: 50339-06-5
M. Wt: 149.15 g/mol
InChI Key: JWBRNYGXJYMMSI-UHFFFAOYSA-N
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Description

“1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” is a derivative of imidazo[1,5-a]pyridine . This class of aromatic heterocycles has attracted attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines involves the preparation of derivatives with chiral substituents at the nitrogen atom, which are then converted to the corresponding condensed structures fused with a piperazine ring . A method has been developed for the synthesis of a novel class of compounds – 6,7,8,9-tetra-hydropyrido[3’,2’:4,5]imidazo[1,2-a]pyrazine derivatives .


Molecular Structure Analysis

The molecular structure of “1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” is characterized by a unique chemical structure that contributes to its versatility and optical behaviors . The molecular formula is C13H12N4 .


Chemical Reactions Analysis

The chemical reactions involving “1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” are governed by the solvent used in the reaction and the substituent at the nitrogen atom . The cyclization of compounds of this type can form either imidazopyridines or pyridopyrazines .

Scientific Research Applications

Molecular Structure and Vibrational Spectra

Research has been conducted on the molecular structure and vibrational spectra of various derivatives of imidazo[4,5-b]pyridine, including 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one. Density functional theory (DFT) has been used to determine molecular structure, vibrational energy levels, and potential energy distribution. These studies are significant for understanding the chemical properties and potential applications of these compounds (Lorenc et al., 2008).

Synthesis and Potential Medicinal Applications

1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives have been synthesized and tested for antituberculotic activity, demonstrating the compound's potential in medicinal chemistry (Bukowski & Janowiec, 1996).

Pyrolytic Cyclisation

Studies on the preparation of imidazopyridines through the pyrolytic cyclisation of azidopyridines have included the synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine, showcasing methods for producing these compounds under specific conditions (Smalley, 1966).

Quaternization Studies

Research on the quaternization of 1H-imidazo[4,5-b]pyridine has been conducted to understand its reactivity, particularly in forming salts like 1,4-dimethylimidazo[4,5-b]pyridinium iodide, which is crucial for understanding the compound's chemical behavior (Yutilov & Ignatenko, 1994).

Antimicrobial and Anticancer Activity

A series of 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives have been synthesized and tested for their antimicrobial and anticancer activity. This highlights the compound's potential applications in the development of new therapeutic agents (Banda et al., 2016).

Anti-Tuberculosis Agents

Several studies have investigated the potential of imidazo[4,5-b]pyridine derivatives as anti-tuberculosis agents, emphasizing the compound's importance in addressing global health challenges like tuberculosis (Harer & Bhatia, 2015).

Future Directions

The future directions for “1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could involve further exploration of its potential in various research areas, such as materials science and the pharmaceutical field . The development of non-racemic medications using imidazo[4,5-b]pyridines with a chiral substituent on the nitrogen atom is one such direction .

properties

IUPAC Name

1-methyl-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-5-3-2-4-8-6(5)9-7(10)11/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBRNYGXJYMMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357564
Record name 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660980
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one

CAS RN

50339-06-5
Record name 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

CDI (2.251 g) was added to a solution of N3-methylpyridine-2,3-diamine (1.14 g) in THF (dry) (50 mL) at room temperature. The mixture was stirred at room temperature under a dry atmosphere (CaCl2 tube) over weekend. The reaction mixture was concentrated in vacuo. The residue was purified by column chromatography (silica gel, eluted with 0%-100% EtOAc in hexane) to give 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1.1 g) as a white solid.
Name
Quantity
2.251 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BMJM Suijkerbuijk, I Niculescu-Duvaz… - Journal of medicinal …, 2010 - ACS Publications
We describe the design, synthesis, and optimization of a series of new inhibitors of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF), a kinase whose mutant form (V600E) …
Number of citations: 32 pubs.acs.org
JY Choi, MS Plummer, J Starr… - Journal of medicinal …, 2012 - ACS Publications
Thymidylate kinase (TMK) is a potential chemotherapeutic target because it is directly involved in the synthesis of an essential component, thymidine triphosphate, in DNA replication. …
Number of citations: 59 pubs.acs.org

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